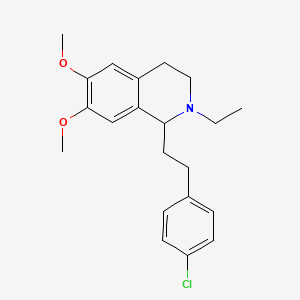
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chlorophenethyl group, dimethoxy groups, and an ethyl group attached to the tetrahydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenethyl Group: The chlorophenethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with 4-chlorophenethyl chloride in the presence of a Lewis acid catalyst.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride to reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenethyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives with various functional groups.
科学研究应用
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain perception, and cell proliferation, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)ethanol
- 4-Chlorophenyl isocyanate
- 4-Chlorophenol
Uniqueness
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of functional groups and the tetrahydroisoquinoline core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
属性
CAS 编号 |
63937-76-8 |
|---|---|
分子式 |
C21H26ClNO2 |
分子量 |
359.9 g/mol |
IUPAC 名称 |
1-[2-(4-chlorophenyl)ethyl]-2-ethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H26ClNO2/c1-4-23-12-11-16-13-20(24-2)21(25-3)14-18(16)19(23)10-7-15-5-8-17(22)9-6-15/h5-6,8-9,13-14,19H,4,7,10-12H2,1-3H3 |
InChI 键 |
SNYIPZNSOUVGTP-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


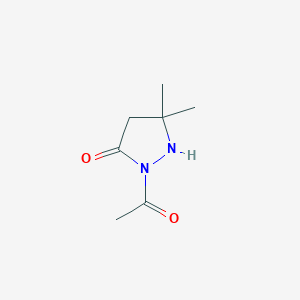
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)
![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
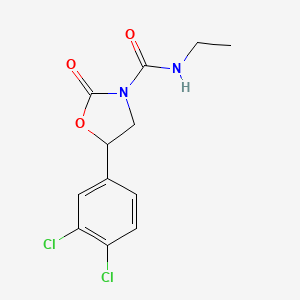
![{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12893019.png)
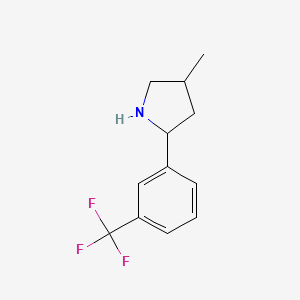
![1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate](/img/structure/B12893034.png)
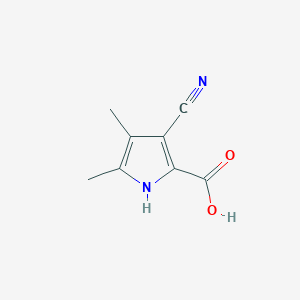
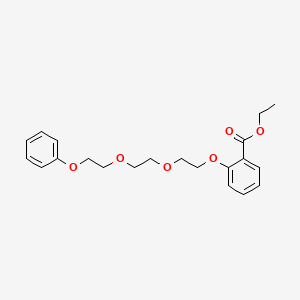
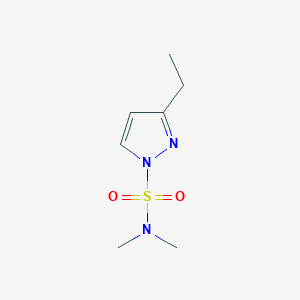

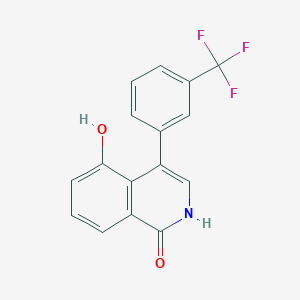
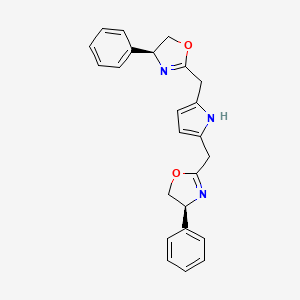
![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)
